

GID4 Ligand Mechanism of Action: A Technical Guide

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Compound of Interest

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Abstract

GID4 (Glucose-Induced Degradation Protein 4) is a substrate-recognition subunit of the highly conserved CTLH (C-terminal to Lish) E3 ubiquitin ligase complex, also known as the GID complex in yeast.[1][2] This complex plays a crucial role in cellular homeostasis by targeting specific proteins for proteasomal degradation.[3] GID4 functions as a key receptor for substrates, recognizing specific degradation signals (degrons) and thereby initiating the ubiquitination cascade.[1][4] This guide provides an in-depth analysis of the mechanism of action of GID4 and its ligands, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. The emergence of small molecule ligands targeting GID4 has opened new avenues for therapeutic intervention, particularly in the field of targeted protein degradation.[5][6]

The GID/CTLH E3 Ubiquitin Ligase Complex

The GID/CTLH complex is a multi-subunit E3 ligase that facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein, marking it for degradation by the proteasome.[1][2] In humans, this complex includes a catalytic core and ancillary proteins. The

catalytic activity is driven by a RING heterodimer, Gid2 (RMND5A) and Gid9.[1] The complex assembles into a larger architecture, with subunits like Gid1, Gid5, and Gid8 forming a scaffold.
[1]

Substrate Recognition Modules

The human GID (hGID) complex utilizes at least two independent modules for substrate recruitment: one dependent on WDR26 and another on GID4.[7][8] GID4 acts as an interchangeable substrate receptor, allowing the complex to target a diverse range of proteins.
[1]

GID4-Mediated Substrate Recognition and Ubiquitination

GID4's primary role is to recognize and bind specific degrons on substrate proteins, bringing them into proximity with the E3 ligase machinery for ubiquitination.

The Pro/N-Degron Pathway

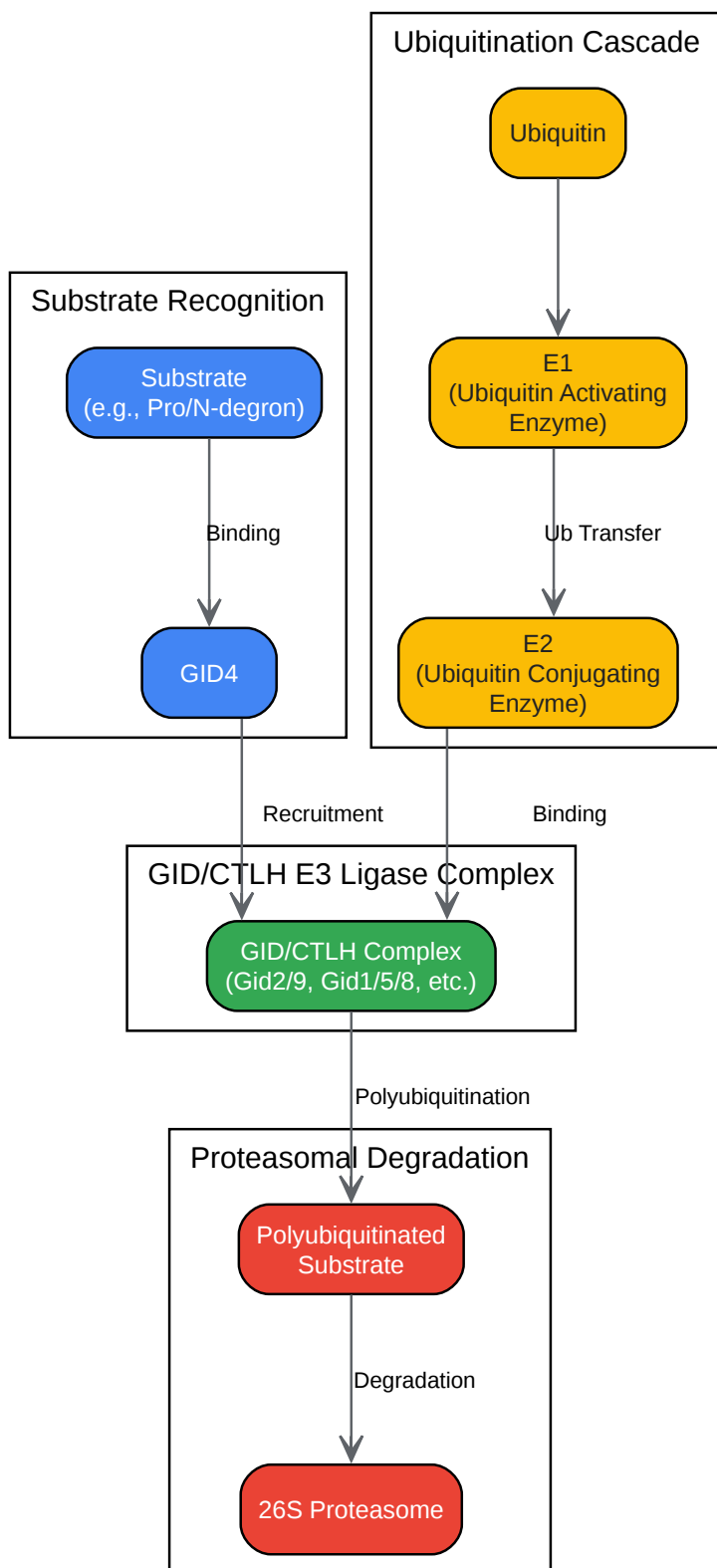
In yeast, GID4 is a key player in the Pro/N-degion pathway, which targets proteins with an N-terminal proline residue.[1][4] Following glucose replenishment, GID4 expression is induced, leading to the ubiquitination and degradation of gluconeogenic enzymes like Fbp1.[9][10][11] The recognition of the Pro/N-degion is highly specific, with the N-terminal proline fitting into a deep and narrow binding cleft within the GID4 β -barrel structure.[1][5] Human GID4 also binds peptides with a Pro/N-degion, showing the highest affinity for the sequence Pro-Gly-Leu-Trp.
[12]

Non-Pro/N-Degron Substrates

Recent studies have revealed that GID4 can also target substrates lacking a canonical Pro/N-degion. For instance, the hGID-GID4 E3 ligase complex targets ARHGAP11A, a protein involved in cell migration, for proteasomal degradation, even though it does not possess a functional N-terminal degion.[13][14] This suggests that GID4 may utilize distinct binding motifs for a broader range of substrates.[14]

Signaling Pathway

The GID4-mediated ubiquitination pathway is a critical regulatory mechanism in cellular metabolism and other processes. The general workflow involves the recognition of the substrate by GID4, recruitment to the GID/CTLH complex, and subsequent polyubiquitination, leading to proteasomal degradation.



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